2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol
Description
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is a secondary amino alcohol featuring a substituted benzylamine group attached to a 2-methylpropan-1-ol backbone. Its molecular formula is C₁₂H₁₇FNO, with a molecular weight of 210.27 g/mol. The compound’s structure includes:
- A 3-fluoro-4-methylphenyl aromatic ring, where fluorine and methyl groups occupy the meta and para positions, respectively.
- A methylamino linker bridging the aromatic ring to the alcohol moiety.
- A 2-methylpropan-1-ol group, contributing to the molecule’s polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-4-5-10(6-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
UYANKAQNWBJYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with 2-methylpropanal under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanone.
Reduction: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with a fluoro-substituted aromatic ring, an amino group, and a tertiary alcohol. Its molecular formula is C12H18FNO, with a molecular weight of 211.28 g/mol.
Scientific Research Applications
*this compound has potential applications in medicinal chemistry, especially in drug development targeting specific receptors or enzymes. Its ability to modulate biological activity makes it a candidate for further research in pharmacology and therapeutic applications.
Synthesis
The synthesis of 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol starts with 3-fluoro-4-methylbenzyl chloride reacting with 2-amino-2-methylpropan-1-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction occurs in an organic solvent like dichloromethane or toluene under elevated temperatures to facilitate the nucleophilic attack.
Interaction Studies
Interaction studies involving 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol focus on its binding affinity and efficacy at various biological targets. These studies typically employ techniques such as molecular docking, surface plasmon resonance, and various spectroscopic methods to elucidate its interaction mechanisms with proteins or nucleic acids.
Data Table
The uniqueness of 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol lies in its combination of a fluoro-substituted aromatic ring and a tertiary alcohol, which provide distinct chemical reactivity and potential biological activity that are not present in the similar compounds listed below. This enhances its versatility for use in medicinal chemistry and pharmacology.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol | Lacks fluoro-substituted aromatic ring | Simpler structure without aromatic interactions |
| 2-Methylpropan-2-ol | Contains tertiary alcohol | No amino group or aromatic ring |
| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol | Similar structure but primary alcohol | Different reactivity due to primary alcohol presence |
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted benzylamino alcohols. Below is a comparative analysis with structurally related molecules:
Key Observations
Substituent Effects :
- Halogen Type : Fluorine in the target compound reduces metabolic degradation compared to chlorine in the dichlorophenyl analogue, which may also increase cytotoxicity .
- Substituent Position : The 3-fluoro-4-methyl arrangement balances electronic effects (fluorine’s -I effect) and steric bulk (methyl group), whereas 2,4-dichloro substitution in the analogue creates a more electron-deficient aromatic system.
Isomerism :
- The target compound’s 2-methylpropan-1-ol group exhibits chain isomerism with simpler alcohols like 2-methylpropan-2-ol, which lacks the primary alcohol’s hydrogen-bonding capacity .
Physicochemical Properties: Solubility: The fluorine and hydroxyl groups improve aqueous solubility relative to dichlorophenyl derivatives.
Biological Relevance :
- Fluorinated aromatic systems (as in the target compound) are often prioritized in drug design for their balance of stability and interaction with biological targets, whereas dichloro derivatives are more common in agrochemicals due to their persistence .
Biological Activity
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol, also known by its CAS number 1339368-49-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 211.28 g/mol
- CAS Number : 1339368-49-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its effects on various cellular processes, particularly in cancer research.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to macromolecules and induce cell death in sensitive cancer cells .
The mechanisms through which this compound exerts its effects may involve:
- Metabolic Activation : Similar compounds have been noted for their ability to undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of DNA adducts that contribute to their antiproliferative effects .
- Induction of Apoptosis : Studies suggest that these types of compounds can trigger apoptosis in cancer cells through various signaling pathways, possibly involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
